molecular formula C20H17FN2O2S B3019008 3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one CAS No. 946293-46-5

3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one

Cat. No.: B3019008
CAS No.: 946293-46-5
M. Wt: 368.43
InChI Key: PTHCMJKBCKSXBW-UHFFFAOYSA-N
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Description

3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one is a synthetic organic compound that belongs to the class of pyrazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thioether group: This step involves the reaction of the pyrazinone core with a thioether precursor, often under nucleophilic substitution conditions.

    Attachment of the 2,4-dimethylphenyl and 4-fluorophenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-1-phenylpyrazin-2(1H)-one: Lacks the fluorine atom.

    3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-1-(4-chlorophenyl)pyrazin-2(1H)-one: Contains a chlorine atom instead of fluorine.

Uniqueness

The presence of the 4-fluorophenyl group in 3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one may confer unique properties, such as increased lipophilicity, altered metabolic stability, or enhanced biological activity compared to its analogs.

Properties

IUPAC Name

3-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2S/c1-13-3-8-17(14(2)11-13)18(24)12-26-19-20(25)23(10-9-22-19)16-6-4-15(21)5-7-16/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHCMJKBCKSXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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